molecular formula C25H32N2O B3054654 1,4-Pentadien-3-one, 1,5-bis(4-(diethylamino)phenyl)- CAS No. 61445-93-0

1,4-Pentadien-3-one, 1,5-bis(4-(diethylamino)phenyl)-

Cat. No.: B3054654
CAS No.: 61445-93-0
M. Wt: 376.5 g/mol
InChI Key: ZNNRTWIXUUGIFI-UHFFFAOYSA-N
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Description

1,4-Pentadien-3-one, 1,5-bis(4-(diethylamino)phenyl)- is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of diarylpentanoids, which are characterized by the presence of two aryl groups attached to a pentadienone backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Pentadien-3-one, 1,5-bis(4-(diethylamino)phenyl)- typically involves the condensation of appropriate aryl aldehydes with a suitable diene precursor. One common method is the aldol condensation reaction, where diethylaminobenzaldehyde reacts with a diene compound under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Pentadien-3-one, 1,5-bis(4-(diethylamino)phenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted aryl derivatives .

Scientific Research Applications

1,4-Pentadien-3-one, 1,5-bis(4-(diethylamino)phenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-Pentadien-3-one, 1,5-bis(4-(diethylamino)phenyl)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells. This involves the activation of caspase enzymes and the downregulation of anti-apoptotic proteins such as Bcl-2 . Additionally, the compound’s antiviral activity may be attributed to its ability to inhibit viral replication by interfering with viral enzymes or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Pentadien-3-one, 1,5-bis(4-(diethylamino)phenyl)- is unique due to the presence of diethylamino groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,5-bis[4-(diethylamino)phenyl]penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O/c1-5-26(6-2)23-15-9-21(10-16-23)13-19-25(28)20-14-22-11-17-24(18-12-22)27(7-3)8-4/h9-20H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNRTWIXUUGIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61445-93-0
Record name 1,5-Bis[4-(diethylamino)phenyl]-1,4-pentadien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61445-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Pentadien-3-one, 1,5-bis(4-(diethylamino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Pentadien-3-one, 1,5-bis[4-(diethylamino)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods

Procedure details

In 25 ml of anhydrous ethanol were dissolved 17.7 g of p-diethylaminobenzaldehyde and 2.9 g of acetone, and 1.5 ml of 10% aqueous NaOH was added dropwise to the resulting solution, after which the resulting mixture was subjected to reaction under reflux for 8 hours. The reaction mixture was cooled, and the crystals thus precipitated were collected by filtration and then recrystallized from toluene, to obtain 7.7 g of 1,3-bis(4'-diethylaminobenzal)acetone (m.p. 168° C.).
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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